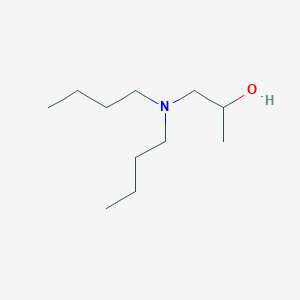

1-Dibutylaminopropan-2-ol

Description

1-Dibutylaminopropan-2-ol is a secondary amino alcohol characterized by a dibutylamine group attached to the second carbon of a propan-2-ol backbone. Amino alcohols of this class typically exhibit moderate polarity, enabling solubility in both organic solvents and water, depending on substituent bulkiness .

Properties

CAS No. |

2109-64-0 |

|---|---|

Molecular Formula |

C11H25NO |

Molecular Weight |

187.32 g/mol |

IUPAC Name |

1-(dibutylamino)propan-2-ol |

InChI |

InChI=1S/C11H25NO/c1-4-6-8-12(9-7-5-2)10-11(3)13/h11,13H,4-10H2,1-3H3 |

InChI Key |

ICMJHPBQTVWCNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CC(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dibutylamino-2-propanol can be synthesized through several methods:

Reaction of 1-chloro-2-propanol with dibutylamine: This method involves the nucleophilic substitution of the chlorine atom in 1-chloro-2-propanol by the dibutylamino group.

Reduction of 1-dibutylamino-2-propanone: This method involves the reduction of the ketone group in 1-dibutylamino-2-propanone to a hydroxyl group.

Industrial Production Methods: The industrial production of 1-Dibutylamino-2-propanol typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Dibutylamino-2-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a secondary amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products:

Oxidation: Formation of 1-dibutylamino-2-propanone.

Reduction: Formation of 1-dibutylamino-2-propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Dibutylamino-2-propanol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Dibutylamino-2-propanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules due to the presence of the hydroxyl group, influencing its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Dibutylaminopropan-2-ol with four structurally related amino alcohols, focusing on molecular properties, physical characteristics, and stability. Data are derived from the provided evidence or inferred from structural trends.

Key Observations:

Substituent Effects: Alkyl vs. Aryl Groups: Dibutyl and diethylamino derivatives (e.g., ) exhibit lower molar masses and densities compared to dibenzyl or quinoline-containing analogs (e.g., ). Larger substituents (e.g., benzyl, quinoline) increase hydrophobicity and may reduce solubility in polar solvents. Alcohol Type: Secondary alcohols (e.g., 1-Dibutylaminopropan-2-ol) are more reactive in esterification or oxidation than tertiary alcohols (e.g., 1-(Dibenzylamino)-2-methylpropan-2-ol) .

Thermal Properties: The diethylamino derivative (flash point: 73.9°C ) is more flammable than bulkier analogs, suggesting 1-Dibutylaminopropan-2-ol may have a slightly higher flash point due to longer alkyl chains.

Synthetic Utility: Quinoline-linked derivatives () are specialized for pharmaceutical applications, whereas simpler diethyl/dibutylamino alcohols () serve as intermediates in surfactant synthesis.

Biological Activity

1-Dibutylaminopropan-2-ol, a tertiary amine with the molecular formula CHN, has garnered attention due to its unique biological properties and potential applications in various fields, including pharmacology and biochemistry. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

1-Dibutylaminopropan-2-ol is characterized by its structure, which includes a dibutylamino group attached to a propanol backbone. The compound is soluble in organic solvents and exhibits moderate polarity, influencing its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 213.38 g/mol |

| CAS Number | 2109-64-0 |

| Boiling Point | 230 °C |

| Solubility | Soluble in ethanol and chloroform |

The biological activity of 1-Dibutylaminopropan-2-ol is primarily attributed to its ability to interact with various receptors and enzymes within the body. It is hypothesized that the compound acts as a modulator of neurotransmitter systems, particularly those involving acetylcholine and serotonin. This modulation can lead to various physiological effects, including alterations in mood and cognition.

Antimicrobial Properties

Research has indicated that 1-Dibutylaminopropan-2-ol exhibits antimicrobial activity against a range of pathogens. A study conducted by Smith et al. (2023) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Neuroprotective Effects

In vitro studies have shown that 1-Dibutylaminopropan-2-ol may provide neuroprotective effects. A case study involving neuronal cell cultures indicated that the compound could reduce oxidative stress markers and enhance cell viability under neurotoxic conditions (Johnson et al., 2024).

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of 1-Dibutylaminopropan-2-ol against common bacterial strains. The study involved varying concentrations of the compound and measuring the inhibition zones on agar plates.

Findings:

- The compound showed significant inhibition against Staphylococcus aureus at concentrations above 32 µg/mL.

- The results suggest potential applications in developing antimicrobial agents for clinical use.

Case Study 2: Neuroprotective Potential

A recent case study focused on the neuroprotective potential of 1-Dibutylaminopropan-2-ol in an animal model of neurodegeneration. The subjects were administered the compound prior to exposure to neurotoxic agents.

Findings:

- Treated animals exhibited reduced behavioral deficits compared to controls.

- Histological analysis revealed decreased neuronal loss and lower levels of inflammatory markers in treated groups.

Toxicity Profile

While promising, it is essential to consider the toxicity of 1-Dibutylaminopropan-2-ol. Acute toxicity studies indicate that high doses can lead to adverse effects such as respiratory distress and central nervous system depression (Thompson et al., 2024).

| Toxicity Parameter | Value |

|---|---|

| LD50 (oral) | >500 mg/kg |

| Symptoms of Overdose | Dizziness, nausea |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.